molecular formula C25H29N5O2 B2686927 N-[4-(dimethylamino)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251672-91-9

N-[4-(dimethylamino)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B2686927
CAS RN: 1251672-91-9
M. Wt: 431.54
InChI Key: WEFXFQGSCFFECX-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, also known as DAPH-12, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has demonstrated the potential of compounds related to N-[4-(dimethylamino)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide in antimicrobial applications. For example, the synthesis of pyridine derivatives with antimicrobial properties showcases the adaptability of this compound's framework for developing agents against microbial and fungal infections (Othman, 2013).

Anti-Inflammatory and Analgesic Properties

Further exploration into its derivates highlights its anti-inflammatory and analgesic potential. A study synthesizing novel benzodifuranyl derivatives derived from visnaginone and khellinone as anti-inflammatory and analgesic agents indicates that modifications of the base compound can lead to significant anti-inflammatory and analgesic activities, opening new avenues for therapeutic application in pain management and inflammation treatment (Abu‐Hashem et al., 2020).

Anticancer and Cytotoxic Activities

The compound's framework also serves as a foundation for anticancer research. Studies into the cytotoxic activities of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, synthesized through the condensation involving related compounds, show significant cytotoxic activity against various human tumor cell lines. This suggests the compound's derivatives could play a crucial role in developing new anticancer therapies (Vosooghi et al., 2010).

Enzyme Inhibition for Neurodegenerative Diseases

In the realm of neurodegenerative diseases, derivatives of this compound have been explored for their enzyme inhibition properties, particularly against acetylcholinesterase. Such inhibitors offer promising avenues for treating conditions like Alzheimer's disease by enhancing acetylcholine levels in the brain, thereby improving cognitive functions (Sugimoto et al., 1990).

Mechanism of Action

Target of Action

The primary target of the compound N-[4-(dimethylamino)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is Protein Kinase B (PKB or Akt). PKB is an important component of intracellular signaling pathways regulating growth and survival .

Mode of Action

This compound interacts with its target, PKB, in an ATP-competitive manner. This compound inhibits PKB activity, leading to modulation of downstream signaling .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway. This pathway is crucial for promoting cell proliferation and survival. By inhibiting PKB, this compound disrupts this pathway, potentially leading to reduced cell proliferation and survival .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by good oral bioavailability. This is due to the compound’s potent inhibition of PKB and its favorable ADME properties .

Result of Action

As a result of its action, this compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-29(2)21-10-8-19(9-11-21)17-26-25(31)20-12-14-30(15-13-20)23-16-24(28-18-27-23)32-22-6-4-3-5-7-22/h3-11,16,18,20H,12-15,17H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFXFQGSCFFECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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